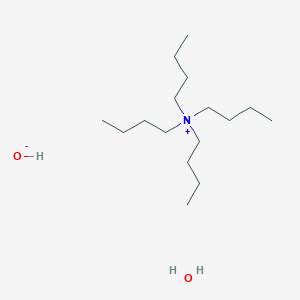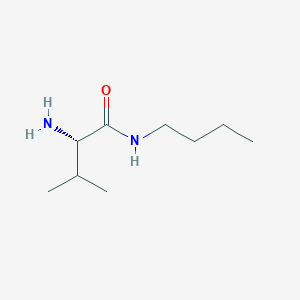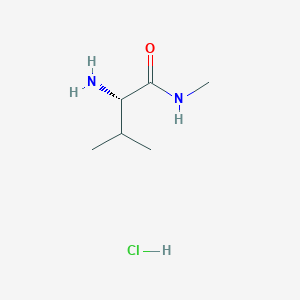
2-(4-Tert-butylphenyl)aniline
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butyl group attached to the para position of the phenyl ring, which is further connected to an aniline group. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and properties.
Wirkmechanismus
Target of Action
It’s known that similar biphenyl compounds are often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
It’s known to accept electrons from lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums , which are commonly used in organic synthesis.
Biochemical Pathways
Its role in the generation of alkyllithiums suggests it may influence pathways involving alkyl groups .
Pharmacokinetics
Its molecular weight of 2664204 suggests it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its ability to generate alkyllithiums suggests it may facilitate the formation of carbon-carbon bonds, a key step in many organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Tert-butylphenyl)aniline can be synthesized through various methods. One common approach involves the nitration of 4-tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene, followed by reduction to yield this compound. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the electron-donating tert-butyl group makes the aromatic ring more reactive towards electrophiles.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like .
Oxidation: Reagents like or .
Reduction: Reagents such as with or with .
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butylaniline
- 4-tert-Butylaniline
- 2,4,6-Tri-tert-butylaniline
- 2-Isopropylaniline
Uniqueness
2-(4-Tert-butylphenyl)aniline is unique due to the specific positioning of the tert-butyl group on the phenyl ring, which significantly influences its chemical reactivity and steric properties. This makes it distinct from other similar compounds and provides unique advantages in various applications.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDDWXMDUAOXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












amino]-acetic acid](/img/structure/B3152765.png)



